molecular formula C10H10BrFO3 B13554251 Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13554251
M. Wt: 277.09 g/mol
InChI Key: GCLJUVYIFYOONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidizing the hydroxyl group.

    Reduction: Lithium aluminum hydride in dry ether is used for reducing the ester group to an alcohol.

Major Products Formed

    Substitution: Products with different halogen or functional groups on the phenyl ring.

    Oxidation: Formation of 3-(4-bromo-3-fluorophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanol.

Scientific Research Applications

Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-3-fluorophenyl)acetate
  • Methyl (4-bromo-3-fluorophenyl)carbamate
  • (4-Bromo-3-fluorophenyl)(methyl)sulfane

Uniqueness

Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, as well as the presence of both hydroxyl and ester functional groups

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3

InChI Key

GCLJUVYIFYOONI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)Br)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.